molecular formula C17H23N5O2 B14799245 H-Arg-4MbetaNA hydrochloride salt

H-Arg-4MbetaNA hydrochloride salt

Cat. No.: B14799245
M. Wt: 329.4 g/mol
InChI Key: XVHWVDFGKDNOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-4MbetaNA hydrochloride salt: is a synthetic peptide derivative used primarily in biochemical research. It is known for its role as a substrate for cathepsin H, an enzyme involved in protein degradation. The compound’s full chemical name is (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-4MbetaNA hydrochloride salt involves the coupling of L-arginine with 4-methoxy-2-naphthylamine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: H-Arg-4MbetaNA hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

H-Arg-4MbetaNA hydrochloride salt acts as a substrate for cathepsin H. The enzyme cleaves the peptide bond in the compound, releasing the naphthylamine moiety. This reaction can be monitored spectrophotometrically, allowing researchers to study the enzyme’s activity. The molecular target is the active site of cathepsin H, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Uniqueness: H-Arg-4MbetaNA hydrochloride salt is unique due to its specific interaction with cathepsin H and its use in studying the enzyme’s activity. The presence of the methoxy group on the naphthalene ring enhances its solubility and stability, making it a preferred substrate in enzymatic assays .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHWVDFGKDNOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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